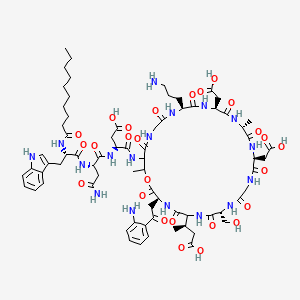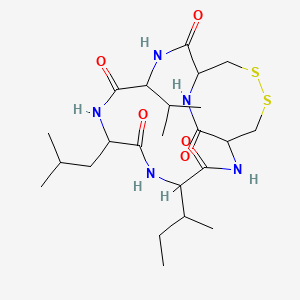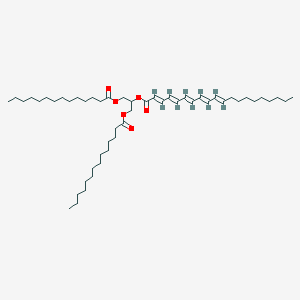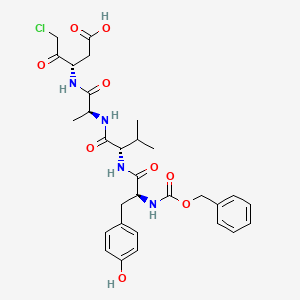
Z-Yvad-cmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Caspases are proteases that play essential roles in programmed cell death (apoptosis) and inflammation. This compound is widely used in scientific research to study the mechanisms of apoptosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-YVAD-CMK involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . The protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine .
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include nucleophiles such as thiols and amines.
Conditions: Reactions are typically carried out in aqueous buffers at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major products formed from reactions with this compound are covalent adducts with target proteins. These adducts result from the nucleophilic attack on the chloromethylketone group .
Scientific Research Applications
Z-YVAD-CMK is extensively used in scientific research due to its ability to inhibit caspase-1 and caspase-3. Some of its applications include:
Mechanism of Action
Z-YVAD-CMK exerts its effects by covalently binding to the active site of caspase-1 and caspase-3, thereby inhibiting their proteolytic activity . The chloromethylketone group reacts with the cysteine residue in the active site of the caspases, forming a stable covalent bond . This inhibition prevents the cleavage of downstream substrates, ultimately blocking the apoptotic or inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Z-DEVD-CMK: Another peptide-based caspase inhibitor that targets caspase-3.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases.
Ac-YVAD-CMK: A similar inhibitor with an acetyl group instead of a benzyloxycarbonyl group.
Uniqueness
Z-YVAD-CMK is unique due to its specificity for caspase-1 and caspase-3, making it a valuable tool for studying these specific caspases . Its chloromethylketone group provides a highly reactive site for covalent binding, ensuring effective inhibition of the target enzymes .
Properties
Molecular Formula |
C30H37ClN4O9 |
|---|---|
Molecular Weight |
633.1 g/mol |
IUPAC Name |
(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C30H37ClN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22-,23-,26-/m0/s1 |
InChI Key |
GBPGMBYEFCKZTL-NPZLAWLJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


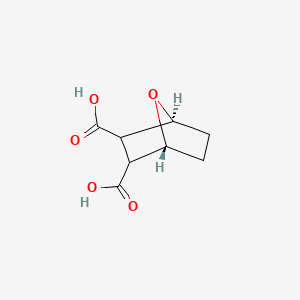
![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)

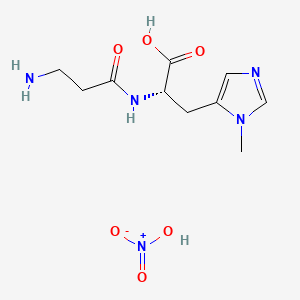
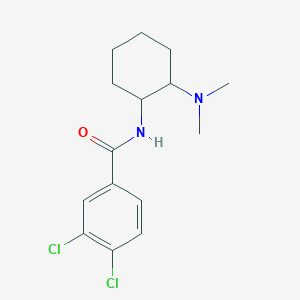
![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
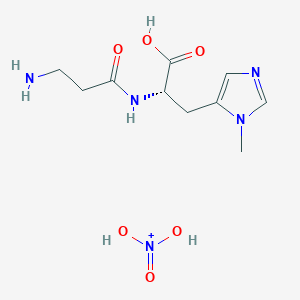
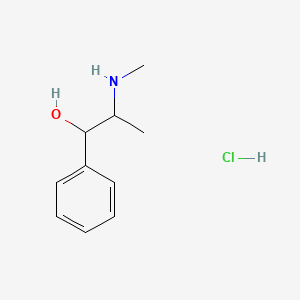

![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)
